molecular formula C7H8N4O B13714891 [(E)-(pyridin-3-ylmethylidene)amino]urea

[(E)-(pyridin-3-ylmethylidene)amino]urea

Katalognummer: B13714891
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: HQOXNAZTHRZSNQ-YHYXMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[(E)-(Pyridin-3-ylmethylidene)amino]urea is a Schiff base derivative synthesized via the condensation of pyridine-3-carbaldehyde with a urea-containing amine. The compound features a planar pyridinylmethylidene moiety conjugated to a urea group, which introduces multiple hydrogen-bonding sites (NH donors and carbonyl acceptors). The E-configuration of the imine bond is stabilized by conjugation with the pyridine ring, as observed in analogous Schiff bases .

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

[(Z)-pyridin-3-ylmethylideneamino]urea

InChI

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5-

InChI-Schlüssel

HQOXNAZTHRZSNQ-YHYXMXQVSA-N

Isomerische SMILES

C1=CC(=CN=C1)/C=N\NC(=O)N

Kanonische SMILES

C1=CC(=CN=C1)C=NNC(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Route

The primary and most widely reported method for preparing [(E)-(pyridin-3-ylmethylidene)amino]urea is through the condensation reaction between pyridine-3-carbaldehyde and urea. This method involves:

  • Step 1: Mixing pyridine-3-carbaldehyde with urea in an appropriate solvent system.
  • Step 2: Facilitating nucleophilic attack of the urea amino group on the aldehyde carbonyl carbon.
  • Step 3: Formation of an imine intermediate followed by dehydration to yield the target compound.

This reaction typically proceeds under mild acidic or basic conditions and may be conducted at room temperature or with gentle heating to drive the condensation to completion.

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or aqueous medium Solvent choice affects solubility and yield
Catalyst/Condition Mild acid (e.g., acetic acid) or base (e.g., NaOH) Catalyzes imine formation and dehydration
Temperature Room temperature to 60 °C Higher temperatures may increase rate
Reaction time 1–6 hours Monitored by TLC or spectroscopic methods
Workup Filtration, recrystallization Purification to isolate pure compound

Alternative Synthetic Approaches

While the direct condensation method is most common, alternative approaches reported in related urea and pyridine derivative synthesis include:

  • Use of Carbodiimide Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate carboxyl or amine groups for coupling reactions involving urea derivatives, although specific use for this compound is less documented.
  • Mixed Anhydride Methods: Employing mixed anhydrides or chloroformates to activate intermediates for urea formation, but this is more common in peptide or complex urea synthesis.
  • Isocyanate Intermediates: Reaction of pyridin-3-ylmethylamine derivatives with isocyanates can yield urea derivatives, though this requires prior synthesis of the amine and is less direct.

Research Findings and Data on Preparation

Yield and Purity

  • The condensation of pyridine-3-carbaldehyde with urea typically affords yields in the range of 70–95%, depending on reaction conditions and purification methods.
  • Purity is often confirmed by spectroscopic techniques (NMR, IR, MS) and melting point determination.

Spectroscopic Characterization

  • NMR (1H and 13C): Signals corresponding to the pyridine ring protons, imine proton, and urea NH groups.
  • IR Spectroscopy: Characteristic absorptions for C=N (imine) stretch near 1650 cm⁻¹ and urea carbonyl stretch near 1700 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~164 g/mol).

Crystallographic Data

Although direct crystallographic data for [(E)-(pyridin-3-ylmethylidene)amino]urea is scarce, related urea derivatives exhibit hydrogen bonding networks involving the urea NH and carbonyl groups, contributing to crystal stability.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Advantages References
Direct condensation Pyridine-3-carbaldehyde + urea Ethanol, mild acid/base, RT-60 °C 70–95 Simple, direct, cost-effective
Carbodiimide coupling Activated intermediates + urea Organic solvents, mild conditions Moderate Useful for complex derivatives
Isocyanate intermediate Pyridin-3-ylmethylamine + isocyanate Organic solvent, mild heating Variable Allows structural modifications

- Giovanni Piersanti et al., Peptide Coupling Reagents, More than a Letter Soup, University of Urbino, 2020.
- Smolecule Product Information on [(E)-(pyridin-3-ylmethylidene)amino]urea, 2024.
- Synthesis and Biological Evaluation of Urea Derivatives Containing Pyridine, PMC, 2020.
- Crystal Structure of 1,1-Dimethyl-3-(2-phenylethyl)urea, De Gruyter, 2016. - PubChem Compound Summary: 1,3-Di(pyridin-3-yl)urea, 2025.

Analyse Chemischer Reaktionen

[(E)-(pyridin-3-ylmethylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the pyridinyl group or the urea moiety is replaced by other functional groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridin-3-ylmethylamine derivatives .

Wissenschaftliche Forschungsanwendungen

[(E)-(pyridin-3-ylmethylidene)amino]urea has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(E)-(pyridin-3-ylmethylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and van der Waals interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Schiff Bases

a. 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid ()
  • Structure : Combines a pyridinylmethylidene Schiff base with a cyclohexanecarboxylic acid group.
  • Key Differences: Functional Group: Carboxylic acid vs. urea. Hydrogen Bonding: Forms O–H···N bonds (carboxylic acid donor, pyridine acceptor) and C–H···O interactions, creating C(13) chains and R₂²(26) ring motifs . Conformation: Dihedral angles between pyridine and cyclohexane planes are 71.77° and 83.42°, introducing steric strain absent in the urea derivative.
b. (±)-5-(Pyrrolidine-1-carbonyl)-cyclopent-1-enecarboxylic acid (pyridin-3-ylmethyl)-amide ()
  • Structure : Features a pyridin-3-ylmethyl amide group instead of a urea.
  • Key Differences :
    • Functional Group : Amide vs. urea.
    • Hydrogen Bonding : Amides typically form N–H···O bonds, but the urea’s dual NH groups enable more extensive networks.
    • Synthesis : Prepared via amide coupling (51% yield), contrasting with Schiff base condensation used for the urea derivative .
c. 3-(Substituted)-1-(pyridine-2-yl)allylidene Derivatives ()
  • Structure : Pyridine-2-yl derivatives with acrylate or nitro substituents.
  • Key Differences :
    • Substituent Position : Pyridine-3-yl vs. pyridine-2-yl, altering electronic and steric profiles.
    • Functionality : Acrylate esters or nitro groups vs. urea, influencing reactivity and solubility .

Hydrogen Bonding and Crystallographic Analysis

Compound Hydrogen Bonding Motifs Crystal System Notable Interactions
[(E)-(Pyridin-3-ylmethylidene)amino]urea N–H···O/N (urea donors), C=O···H–N (acceptors) Not reported Likely layered networks due to urea’s dual NH groups
4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid O–H···N, C–H···O Monoclinic C(13) chains, R₂²(26) rings, π···π interactions (3.6925 Å)
Pyridine-3-amine derivatives () N–H···Si (trimethylsilyl groups) Not reported Silicon-ethynyl interactions

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Predictions
[(E)-(Pyridin-3-ylmethylidene)amino]urea ~180–200 Moderate in polar solvents (DMSO, methanol)
4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid 246.31 Low in water, high in DMF
(±)-5-(Pyrrolidine-1-carbonyl)-cyclopent-1-enecarboxylic acid (pyridin-3-ylmethyl)-amide 300.2 [M+H]⁺ Moderate in chloroform/MeOH

Urea derivatives generally exhibit higher solubility in polar aprotic solvents compared to carboxylic acids but lower than amides due to intermolecular H-bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing [(E)-(pyridin-3-ylmethylidene)amino]urea, and how can reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Schiff base formation between pyridine-3-carbaldehyde and aminourea. Key steps include using methanol as a solvent, triethylamine as a catalyst, and a nitrogen atmosphere to prevent oxidation . Purification typically involves recrystallization from ethanol or column chromatography. Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of aldehyde to urea derivative) and reaction time (24–48 hours at room temperature).
  • Critical Parameters : Excess aldehyde may lead to side products, while inadequate drying of intermediates can reduce crystallinity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of [(E)-(pyridin-3-ylmethylidene)amino]urea?

  • NMR Analysis :

  • ¹H NMR : Look for the imine proton (CH=N) at δ 8.3–8.5 ppm and pyridine protons at δ 7.2–8.6 ppm. Urea NH protons appear as broad signals at δ 5.5–6.5 ppm .
  • ¹³C NMR : The imine carbon (C=N) resonates at δ 155–160 ppm, while the urea carbonyl (C=O) appears at δ 160–165 ppm .
    • IR Spectroscopy : Stretching vibrations for C=N (~1640 cm⁻¹) and C=O (~1680 cm⁻¹) confirm the Schiff base and urea moieties .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 193.1 (calculated for C₈H₉N₄O) .

Q. What are the key intermolecular interactions stabilizing the crystal structure of this compound?

  • Hydrogen Bonding : Urea NH groups form O—H···N bonds with pyridine nitrogen atoms (distance ~2.8–3.0 Å), creating C(13) chains along crystallographic axes .
  • π-π Stacking : Adjacent pyridine rings exhibit face-to-face interactions (distance ~3.7 Å), contributing to layered packing .

Advanced Research Questions

Q. How can graph set analysis resolve discrepancies in reported hydrogen-bonding patterns for [(E)-(pyridin-3-ylmethylidene)amino]urea derivatives?

  • Methodology : Apply Etter’s graph set notation (e.g., R22(8)R_2^2(8)) to categorize hydrogen-bond motifs. For example, O—H···N bonds in this compound form C(13)C(13) chains, while bifurcated interactions may create R22(26)R_2^2(26) rings. Discrepancies arise when solvent molecules or polymorphic variations alter donor/acceptor geometry. Validate using Mercury (CCDC) or CrystalExplorer .

Q. What computational strategies (DFT, MD) predict the tautomeric stability of the (E)-isomer versus the (Z)-isomer?

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level. The (E)-isomer is typically more stable due to reduced steric hindrance between the pyridine ring and urea group (energy difference ~5–10 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess tautomerization barriers. Use Gaussian or ORCA software with implicit solvent models .

Q. How do crystallographic refinement tools (SHELXL, Olex2) address twinning or disorder in X-ray data for this compound?

  • SHELXL Refinement : For twinned data, apply the TWIN/BASF commands to model overlapping lattices. Use PART instructions to resolve disorder in flexible urea groups. R-factor convergence below 5% indicates reliable refinement .
  • Validation : Check for overfitting using Rfree (ΔRfree < 5%) and validate geometry with PLATON/ADDSYM .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?

  • Nucleophilic Attack : The imine (C=N) acts as an electrophilic site. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) show pseudo-first-order kinetics when reacting with amines (k ~10⁻³ s⁻¹) .
  • Cyclization Pathways : Under acidic conditions, intramolecular H-bonding directs the formation of triazole or pyrimidine derivatives. Characterize intermediates via LC-MS .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Experimental Design : Perform systematic solubility tests in DMSO, ethanol, and chloroform. Use gravimetric analysis (mass dissolved per mL) and DSC to detect polymorph-dependent solubility (e.g., Form I vs. Form II). Conflicting data may arise from impurities or metastable phases .

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